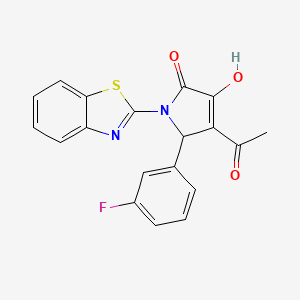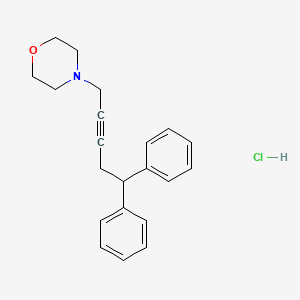![molecular formula C17H15N3O3 B5083006 2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol](/img/structure/B5083006.png)
2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol, also known as NQO, is a chemical compound that has been extensively studied for its potential applications in scientific research. NQO is a quinoline derivative that has been synthesized through various methods, including the Pinner reaction and the Skraup reaction. Its unique chemical structure has been found to have significant biochemical and physiological effects, making it a promising compound for further research.
作用機序
The mechanism of action of 2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol involves its ability to act as an electron carrier, reducing and oxidizing various compounds in the body. This compound has been found to play a key role in the regulation of cellular redox balance, which is essential for maintaining cellular homeostasis. This compound has also been found to activate various signaling pathways in the body, including the NF-κB pathway, which plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects, including its ability to modulate cellular redox balance, regulate inflammation and immune response, and prevent oxidative stress-related diseases. This compound has also been found to have potential applications in the treatment of bacterial and viral infections, as well as in the development of new drugs and therapies.
実験室実験の利点と制限
2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol has several advantages as a compound for lab experiments, including its ability to act as an electron carrier, its antioxidant properties, and its ability to activate various signaling pathways in the body. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on 2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol, including its potential applications in the prevention and treatment of oxidative stress-related diseases, its role in modulating inflammation and immune response, and its potential as a therapeutic agent for bacterial and viral infections. Further research is also needed to fully understand its mechanism of action and potential toxicity, as well as to develop new drugs and therapies based on its unique chemical structure.
In conclusion, this compound is a promising compound for scientific research, with significant potential applications in the prevention and treatment of oxidative stress-related diseases, as well as in the development of new drugs and therapies. Its unique chemical structure and mechanism of action make it a promising compound for further research, and future studies will likely shed more light on its potential applications and limitations.
合成法
The synthesis of 2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol can be achieved through various methods, including the Pinner reaction and the Skraup reaction. The Pinner reaction involves the reaction of 2-nitroaniline with acetic anhydride and hydrochloric acid, followed by the addition of phenylethanol. The Skraup reaction involves the reaction of 8-nitroquinoline with glycerol and sulfuric acid, followed by the addition of phenylethanol. Both methods have been found to be effective in synthesizing this compound.
科学的研究の応用
2-[(5-nitro-8-quinolinyl)amino]-1-phenylethanol has been extensively studied for its potential applications in scientific research. It has been found to have significant antioxidant properties, making it a promising compound for the prevention and treatment of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has also been found to have potential applications in the treatment of bacterial and viral infections, as well as in the development of new drugs and therapies.
特性
IUPAC Name |
2-[(5-nitroquinolin-8-yl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(12-5-2-1-3-6-12)11-19-14-8-9-15(20(22)23)13-7-4-10-18-17(13)14/h1-10,16,19,21H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQOWPJRZGLPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5082927.png)

![4-butyl-8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5082946.png)


![3-methyl-2-thioxo-5-(4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5082967.png)
![phenyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5082977.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5083001.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5083008.png)
![methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5083014.png)
![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-methoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5083016.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083019.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5083026.png)

